molecular formula C15H19ClN2O4S3 B11407781 4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-(3-methylbutyl)-1,3-thiazol-5-amine

4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-(3-methylbutyl)-1,3-thiazol-5-amine

Cat. No.: B11407781
M. Wt: 423.0 g/mol
InChI Key: LLUPOCSOXKMCSK-UHFFFAOYSA-N
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Description

4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-(3-methylbutyl)-1,3-thiazol-5-amine is a complex organic compound that features a thiazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-(3-methylbutyl)-1,3-thiazol-5-amine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    N-Alkylation: The final step involves the alkylation of the thiazole nitrogen with 3-methylbutyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-(3-methylbutyl)-1,3-thiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-(3-methylbutyl)-1,3-thiazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound is explored for its use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-(3-methylbutyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The thiazole ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorobenzenesulfonyl)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
  • 4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-(3-methylbutyl)-1,3-thiazol-5-amine

Uniqueness

This compound is unique due to the presence of both sulfonyl and thiazole functional groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H19ClN2O4S3

Molecular Weight

423.0 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(3-methylbutyl)-2-methylsulfonyl-1,3-thiazol-5-amine

InChI

InChI=1S/C15H19ClN2O4S3/c1-10(2)8-9-17-13-14(18-15(23-13)24(3,19)20)25(21,22)12-6-4-11(16)5-7-12/h4-7,10,17H,8-9H2,1-3H3

InChI Key

LLUPOCSOXKMCSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=C(N=C(S1)S(=O)(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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